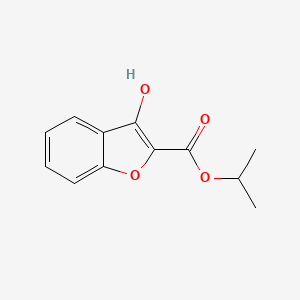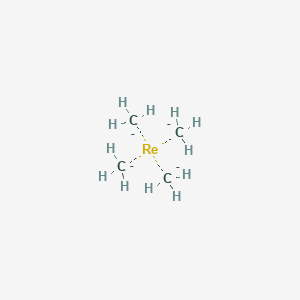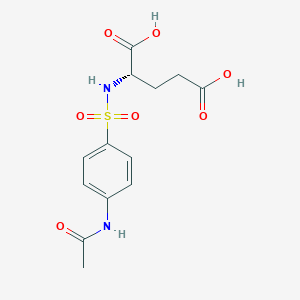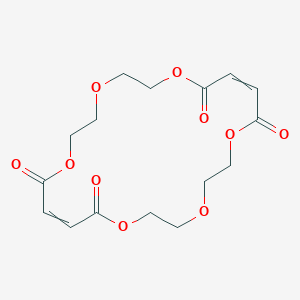
Butane, 2-(methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2-(methylseleno)- is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a selenium atom attached to a butane backbone
Métodos De Preparación
The synthesis of butane, 2-(methylseleno)- can be achieved through several methods. One common approach involves the reaction of butane with methylselenol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Butane, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the seleno group to a selenide or even remove it entirely. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Butane, 2-(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: This compound is studied for its potential antioxidant properties, which may have implications in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of specialty chemicals and materials that require the incorporation of selenium atoms
Mecanismo De Acción
The mechanism by which butane, 2-(methylseleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, which can influence cellular processes by modulating oxidative stress levels. The compound may also interact with specific enzymes and proteins, altering their activity and function .
Comparación Con Compuestos Similares
Butane, 2-(methylseleno)- can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid analog with selenium replacing sulfur in methionine.
Selenobutane: Similar to butane, 2-(methylseleno)- but with different substitution patterns.
Propiedades
Número CAS |
62740-54-9 |
|---|---|
Fórmula molecular |
C5H12Se |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2-methylselanylbutane |
InChI |
InChI=1S/C5H12Se/c1-4-5(2)6-3/h5H,4H2,1-3H3 |
Clave InChI |
PFVGZGHOMPPJME-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)


![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)







